[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
“[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain three nitrogen atoms in their ring structure . They are known for their diverse pharmacological effects, including antimicrobial, antiviral, antioxidant, anti-diabetic, anticancer, anti-tubercular, antimalarial, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of triazole derivatives is confirmed using various spectroscopic techniques, including IR, 1H-NMR, and Mass spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Triazole derivatives are known to undergo various chemical reactions due to their versatile structure . They can participate in reactions with different reagents, leading to the formation of a wide range of biologically active compounds .Scientific Research Applications
Anticancer Agents
- Scientific Field: Medicinal Chemistry, Oncology .
- Application Summary: 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, have been synthesized and evaluated as potential anticancer agents .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Antiviral Agents
- Scientific Field: Medicinal Chemistry, Virology .
- Application Summary: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, have been synthesized and evaluated as potential antiviral agents .
- Methods of Application: The antiviral activity of these compounds was evaluated in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus. Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
The safety and hazards associated with the use of triazole derivatives depend on their specific structure and properties. Some triazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .
Future Directions
properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILNWLZYIGPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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